molecular formula C14H12O2S B1428938 4-((2-Methoxyphenyl)thio)benzaldehyde CAS No. 477256-35-2

4-((2-Methoxyphenyl)thio)benzaldehyde

Cat. No. B1428938
M. Wt: 244.31 g/mol
InChI Key: GMESLFAYLNRVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Methoxyphenyl)thio)benzaldehyde is a chemical compound with the molecular formula C14H12O2S. It is commonly used in scientific research for its unique properties and potential applications. In

Scientific Research Applications

Advanced Oxidation Processes

The degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) is a significant area of research. AOPs lead to various by-products, including benzaldehyde, indicating the role of similar compounds in environmental remediation technologies. This suggests potential applications of 4-((2-Methoxyphenyl)thio)benzaldehyde in enhancing the efficiency of AOPs for water treatment and pollutant degradation (Qutob et al., 2022).

Bioactive Marker Studies

4-Hydroxynonenal (HNE) research, focusing on its biological activities and identification methods, indicates the importance of benzaldehyde derivatives in understanding oxidative stress and potential disease mechanisms. This area of study underscores the relevance of compounds like 4-((2-Methoxyphenyl)thio)benzaldehyde in biomedical research, potentially as markers or therapeutic agents (Žarković, 2003).

Lignin Model Compound Studies

Research on the acidolysis of lignin model compounds, including derivatives similar to 4-((2-Methoxyphenyl)thio)benzaldehyde, highlights their significance in understanding the breakdown and utilization of lignin. This insight is crucial for developing sustainable chemical processes and materials from biomass resources (Yokoyama, 2015).

Environmental Impact of Sunscreen Ingredients

Studies on the environmental effects of sunscreen ingredients, including benzophenone derivatives, shed light on the ecological impact of related organic compounds. This research area might indicate environmental considerations for the use and disposal of compounds like 4-((2-Methoxyphenyl)thio)benzaldehyde, emphasizing the need for environmentally friendly chemical designs (Schneider & Lim, 2019).

Atmospheric Reactivity and Pollution

The atmospheric reactivity of methoxyphenols, including their degradation and secondary organic aerosol (SOA) formation, points to the environmental and atmospheric chemistry relevance of benzaldehyde derivatives. Understanding the atmospheric behavior of compounds like 4-((2-Methoxyphenyl)thio)benzaldehyde is essential for assessing their impact on air quality and climate change (Liu, Chen, & Chen, 2022).

properties

IUPAC Name

4-(2-methoxyphenyl)sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMESLFAYLNRVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Methoxyphenyl)thio)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-Methoxyphenyl)thio)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-((2-Methoxyphenyl)thio)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-((2-Methoxyphenyl)thio)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-((2-Methoxyphenyl)thio)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-((2-Methoxyphenyl)thio)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-((2-Methoxyphenyl)thio)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.